Echitamidine

Descripción

General Overview of Monoterpenoid Indole (B1671886) Alkaloids

Monoterpenoid indole alkaloids (MIAs) represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds. wikipedia.org These alkaloids are characterized by a core structure derived from the amino acid tryptophan, which provides the indole ring, and a monoterpenoid unit originating from secologanin (B1681713). nih.gov The condensation of these two precursors forms strictosidine (B192452), a central intermediate from which the vast array of MIA skeletons is biosynthesized. nih.govresearchgate.net

MIAs are predominantly found in a limited number of plant families, most notably Apocynaceae, Rubiaceae, and Loganiaceae. wikipedia.orgnih.gov The structural complexity of these compounds is vast, leading to their classification into several types based on their carbon skeletons. The three main classes are the Corynanthe, Aspidosperma, and Iboga types, each featuring a distinct arrangement of the monoterpenoid portion. nih.gov This structural diversity gives rise to a wide spectrum of biological activities, and many MIAs are recognized for their significant pharmacological properties. nih.gov For instance, the well-known compounds vinblastine and vincristine are potent antitumor agents, while reserpine is used as an antihypertensive. nih.gov

Table 1: Major Classes of Monoterpenoid Indole Alkaloids

| Class | Carbon Skeleton | Example Compound |

|---|---|---|

| Corynanthe | Non-rearranged C9 or C10 monoterpene unit | Ajmalicine |

| Aspidosperma | Rearranged monoterpene unit | Tabersonine |

| Iboga | Rearranged monoterpene unit | Catharanthine |

Contextual Significance of the Alstonia Genus as a Source of Bioactive Compounds

The Alstonia genus, belonging to the Apocynaceae family, comprises approximately 155 species distributed throughout the world. epa.govresearchgate.net Plants of this genus are a particularly rich source of bioactive compounds, with phytochemical analyses revealing the presence of at least 800 distinct metabolites. epa.govresearchgate.net The primary classes of these metabolites include alkaloids, iridoids, flavonoids, and triterpenoids. epa.govresearchgate.net

Historically, various species of Alstonia have been used in traditional medicine systems across Asia and Africa to treat a range of ailments, including malaria, fever, diarrhea, dysentery, and skin diseases. epa.govjapsonline.com For example, Alstonia boonei is listed as an antimalarial drug in the African pharmacopoeia, and in China, tablets made from the leaves of Alstonia scholaris are used for treating cough and fever. epa.govresearchgate.net The medicinal properties of these plants are largely attributed to their high concentration of monoterpenoid indole alkaloids. acs.orgresearchgate.net Echitamidine is one of the numerous alkaloids isolated from this genus, found in species such as Alstonia boonei and Alstonia scholaris. wikipedia.orgnih.gov

Table 2: Selected Bioactive Compounds from the Alstonia Genus

| Compound Name | Compound Class | Source Species Example |

|---|---|---|

| Echitamine | Indole Alkaloid | Alstonia scholaris |

| This compound | Indole Alkaloid | Alstonia boonei |

| Strictamine | Indole Alkaloid | Alstonia scholaris |

| Ursolic acid | Triterpenoid | Alstonia boonei |

| Betulinic acid | Triterpenoid | Alstonia boonei |

Historical Trajectory and Evolution of this compound Research

Research into the chemical constituents of the Alstonia genus began to intensify in the mid-20th century, leading to the isolation and characterization of numerous alkaloids. This compound was identified as one of the indole alkaloids present in the bark and leaves of Alstonia species, including Alstonia boonei and Alstonia scholaris. wikipedia.orgnih.gov Early research focused on the extraction and isolation of these complex molecules from their natural sources.

A significant milestone in this compound research was the elucidation of its intricate chemical structure. Subsequent efforts in the scientific community were directed towards the chemical synthesis of the molecule. A notable achievement in this area was the report of the total laboratory synthesis of (±)-Echitamidine in 1994, which provided a synthetic route to the compound and confirmed its proposed structure. wikipedia.org This work was part of broader research into the synthesis of Strychnos- and Aspidospermatan-type alkaloids. wikipedia.org More recent studies have continued to explore the phytochemical profile of Alstonia species, reporting the presence of this compound and its derivatives, such as this compound-N-oxide. researchgate.net

Table 3: Timeline of Key Milestones in this compound Research

| Year | Milestone | Significance |

|---|---|---|

| 1977 | This compound is referenced in scientific literature as an indole alkaloid isolated from Alstonia boonei. | Establishes the natural origin of the compound. |

| 1994 | The first total synthesis of (±)-Echitamidine is reported. wikipedia.org | Confirms the chemical structure and provides a method for its laboratory preparation. wikipedia.org |

| 2004 | Isolation of this compound-N-oxide from Alstonia species is reported. researchgate.net | Expands the knowledge of related natural products derived from the this compound scaffold. researchgate.net |

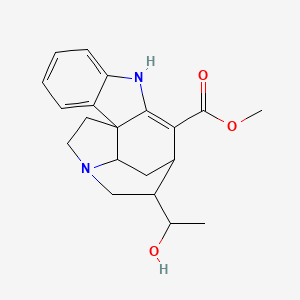

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H24N2O3 |

|---|---|

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

methyl 12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3 |

Clave InChI |

DWLJVOJBWLYMJO-UHFFFAOYSA-N |

SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |

SMILES canónico |

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |

Sinónimos |

echitamidine |

Origen del producto |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Echitamidine

Phylogenetic and Geographical Distribution of Echitamidine in Plant Species.

The occurrence of this compound is primarily documented in several species of the Alstonia genus, which are large evergreen trees. The concentration and presence of this alkaloid can vary between different parts of the plant, such as the bark, leaves, and roots.

Presence in Alstonia scholaris (L.) R. Br.

Alstonia scholaris, commonly known as the Devil's tree or Saptaparni, is a well-documented source of this compound. This plant species is widely distributed throughout the Indo-Malaysian region, Southern China, the sub-Himalayan tracts of India, Sri Lanka, Southeast Asia, and Australia. meral.edu.mm this compound, along with other significant alkaloids like echitamine, has been identified in various parts of the plant, including the stem bark, root bark, and leaves. zenodo.orgmeral.edu.mmresearchgate.net The bark, which exudes a bitter milky sap, is particularly noted for its rich alkaloid content. meral.edu.mmresearchgate.net Research has confirmed the presence of this compound and its derivatives, such as this compound-N-oxide, within the trunk bark of this species. researchgate.net

Presence in Alstonia boonei De Wild

Alstonia boonei, a large tropical tree native to West Africa, is another significant botanical source of this compound. unizik.edu.ng Traditional medicine in this region extensively uses parts of this plant. Phytochemical investigations have successfully isolated this compound from the stem bark and foliage of A. boonei. unizik.edu.ngnih.gov The presence of a complex mixture of alkaloids in this species necessitates precise and efficient methods for the isolation of individual compounds like this compound.

Comparative Analysis of this compound Content Across Alstonia Species.

This compound has been qualitatively identified in both Alstonia scholaris and Alstonia boonei. However, a direct quantitative comparison of this compound content between these two species is not extensively documented in the available scientific literature. The concentration of alkaloids can be influenced by various factors, including the specific plant part, geographical origin, and seasonal variations. nih.gov

For instance, a study on the tissue-specific distribution of alkaloids in A. scholaris provided quantitative data for the related alkaloid, echitamine, which was found to be most abundant in the trunk bark at a concentration of 14.21 ± 1.123 µg/g of dry weight. nih.gov While this highlights the analytical methodologies available, similar quantitative data for this compound across different Alstonia species remains a subject for further investigation. The following table summarizes the documented presence of this compound in various plant parts of the two species.

Documented Presence of this compound in Alstonia Species

| Plant Species | Plant Part | Reference |

|---|---|---|

| Alstonia scholaris | Stem Bark | zenodo.orgmeral.edu.mm |

| Alstonia scholaris | Root Bark | zenodo.org |

| Alstonia scholaris | Leaves | meral.edu.mm |

| Alstonia boonei | Stem Bark | unizik.edu.ngnih.gov |

| Alstonia boonei | Foliage | nih.gov |

State-of-the-Art Extraction and Purification Techniques for this compound.

The isolation of pure this compound from plant material involves a multi-step process that begins with extraction to obtain a crude mixture of alkaloids, followed by purification to isolate the target compound.

Optimized Solvent Extraction and Liquid-Liquid Partitioning Strategies

The initial step in isolating this compound involves the extraction of total alkaloids from the plant material. This is typically achieved by macerating or percolating the dried and powdered plant parts (e.g., stem bark) with a polar solvent. Ethanol is a commonly used solvent for this purpose. meral.edu.mmjsmcentral.org

Following the initial solvent extraction, a crucial acid-base liquid-liquid partitioning technique is employed to separate the alkaloids from other non-alkaloidal phytochemicals. jsmcentral.orgnih.govjsmcentral.orgjocpr.com This process leverages the basic nature of alkaloids. The procedure generally involves the following steps:

The crude ethanol extract is dissolved in an acidic aqueous solution, such as 1% hydrochloric acid or 3% tartaric acid. jsmcentral.orgnih.gov This protonates the alkaloid molecules, forming their water-soluble salts.

The acidic solution is then filtered to remove non-alkaloidal, acid-insoluble substances. jsmcentral.org

The filtrate is subsequently basified, typically by adding ammonium hydroxide, to a pH of around 9-10. jsmcentral.orgnih.gov This deprotonates the alkaloid salts, converting them back into their free base form, which is less soluble in water and more soluble in organic solvents.

The free alkaloids are then exhaustively extracted from the aqueous solution using an immiscible organic solvent, such as chloroform or ethyl acetate. jsmcentral.orgnih.gov This partitioning step effectively separates the alkaloids from water-soluble impurities.

The combined organic extracts are washed with water, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid mixture. jsmcentral.org

Advanced Chromatographic Separation Protocols.

The crude alkaloid extract obtained from liquid-liquid partitioning is a complex mixture that requires further separation to isolate pure this compound. Modern chromatography is the cornerstone of this purification process. orgchemboulder.com

Column Chromatography: Preparative column chromatography is a fundamental technique for the initial fractionation of the crude alkaloid mixture. meral.edu.mmmeral.edu.mmjsmcentral.orgyoutube.com

Stationary Phase: Silica gel is the most commonly used adsorbent for the separation of Alstonia alkaloids. meral.edu.mmmeral.edu.mmjsmcentral.org

Mobile Phase: A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity. Typical solvent systems include mixtures of n-hexane, ethyl acetate, chloroform, and methanol (B129727) in various ratios. meral.edu.mmjsmcentral.org The fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. meral.edu.mmjsmcentral.org

High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net

Technique: Reversed-phase HPLC (RP-HPLC) is frequently used. researchgate.net

Stationary Phase: C18 columns are standard for the separation of indole (B1671886) alkaloids. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile and/or methanol. nih.gov

Detection: UV detection is commonly used for analysis. researchgate.net

More advanced hyphenated techniques, such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS), are utilized for the rapid and sensitive analysis and quantification of complex alkaloid profiles in Alstonia extracts. nih.gov These methods provide high resolution and structural information, facilitating the precise identification of compounds like this compound.

Chromatographic Methods for this compound Isolation and Analysis

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | n-Hexane, Ethyl Acetate, Chloroform, Methanol (Gradient) | Initial fractionation of crude alkaloid extract |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Methanol and Aqueous Buffer | Final purification and quantification |

| UHPLC-MS/MS | C18 (Reversed-Phase) | Acetonitrile/Methanol and Formic Acid in Water | High-resolution separation, identification, and quantification |

Column Chromatography Applications

Column chromatography serves as the primary and indispensable step for the initial separation of this compound from the crude alkaloid extract obtained from Alstonia species. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

For the isolation of alkaloids like this compound, silica gel is the most commonly used stationary phase due to its high adsorbent strength and selective separation capabilities for moderately polar compounds. column-chromatography.com The crude extract is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

The choice of the mobile phase is critical for effective separation. column-chromatography.com A gradient elution method is often employed, where the polarity of the solvent system is gradually increased. This allows for the sequential elution of compounds with increasing polarity. Common solvent systems for separating indole alkaloids include mixtures of nonpolar and polar solvents.

Typical Mobile Phase Systems for Alkaloid Separation:

Hexane / Ethyl Acetate

Chloroform / Methanol

Dichloromethane / Methanol rochester.edu

Fractions are collected sequentially as the mobile phase exits the column. Each fraction contains a simplified mixture of compounds. The composition of these fractions is monitored, often using thin-layer chromatography, to identify those containing the target compound, this compound, for further purification. column-chromatography.com

| Parameter | Description | Common Application |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica gel (70-230 mesh) meral.edu.mm |

| Mobile Phase | The solvent system that flows through the stationary phase. | Gradient of nonpolar to polar solvents (e.g., Hexane-EtOAc, Chloroform-MeOH) rochester.edu |

| Principle of Separation | Differential adsorption of compounds to the stationary phase. | Separation of crude plant extract into simplified fractions. |

| Detection Method | Method used to monitor the collected fractions. | Thin-Layer Chromatography (TLC) |

High-Performance Thin-Layer Chromatography (HPTLC) in Fractionation

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers higher resolution, sensitivity, and reproducibility. It is frequently used to analyze the fractions obtained from column chromatography and can also serve as a method for further purification on a smaller scale.

In the context of this compound isolation, HPTLC is used to quickly identify which column fractions contain the desired compound. A small amount of each fraction is spotted onto an HPTLC plate, which is typically pre-coated with silica gel 60 F254. nih.govnih.gov The plate is then developed in a chamber containing a suitable mobile phase. The solvent moves up the plate by capillary action, separating the compounds in each spot based on their affinity for the stationary and mobile phases.

A common mobile phase used for the separation of related alkaloids from Alstonia scholaris is a mixture of chloroform and methanol. researchgate.net After development, the separated spots are visualized, often under UV light (at 254 nm or 366 nm), where compounds like indole alkaloids typically appear as dark spots or fluoresce. The retention factor (Rf) value of the spots is compared with that of a known standard of this compound to confirm its presence. This allows researchers to pool the correct fractions for subsequent purification steps.

| Parameter | Description | Common Application |

|---|---|---|

| Stationary Phase | The adsorbent layer on the HPTLC plate. | HPTLC aluminum plates pre-coated with silica gel 60 F254 nih.govnih.gov |

| Mobile Phase | The solvent system used to develop the plate. | Toluene-Acetone-Ammonia (5:5:0.1, v/v/v) nih.gov, Chloroform-Methanol mixtures researchgate.net |

| Application | The primary use in the isolation workflow. | Monitoring fractions from column chromatography; Purity checks. |

| Detection | Method for visualizing the separated compounds. | Densitometric scanning in absorbance mode under UV light (e.g., 254 nm, 315 nm) nih.gov |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique used in the final stages of isolation to achieve high-purity this compound. It is also the standard method for assessing the final purity of the isolated compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 or C8 bonded silica column), and the mobile phase is a polar solvent mixture. For the analysis and purification of alkaloids from Alstonia, a common mobile phase consists of a mixture of acetonitrile and water or a buffer solution, often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. researchgate.net

The semi-purified, this compound-containing fractions are injected into the HPLC system. The compounds are separated based on their hydrophobic interactions with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. A UV detector, typically set at a wavelength where the indole chromophore absorbs strongly (around 220-280 nm), is used to monitor the column effluent. sielc.com

The fraction corresponding to the this compound peak is collected, and the solvent is evaporated to yield the highly purified compound. The purity of the final product is then determined by re-injecting a small sample into the HPLC under the same or slightly modified conditions. A single, sharp, and symmetrical peak is indicative of a high degree of purity. nih.gov

| Parameter | Description | Common Application |

|---|---|---|

| Mode | The type of chromatography employed. | Reversed-Phase (RP-HPLC) researchgate.net |

| Stationary Phase | The material inside the HPLC column. | C18 bonded silica column (e.g., Chromolith RP-18) researchgate.net |

| Mobile Phase | The solvent system pumped through the column. | Acetonitrile and water/buffer (e.g., phosphate buffer with TFA) researchgate.net |

| Application | The role in the isolation workflow. | Final purification of isolated fractions; Final purity assessment. nih.gov |

| Detection | The method used to detect the compound as it elutes. | UV Photodiode Array (PDA) Detector at specific wavelengths (e.g., 254 nm) researchgate.netmdpi.com |

Chemical Synthesis and Derivatization Strategies for Echitamidine

Total Syntheses of Echitamidine

The total synthesis of this compound has been a testament to the ingenuity of organic chemists, with several seminal contributions establishing routes to this complex natural product. These efforts have not only provided access to this compound but have also paved the way for the development of new synthetic tools and strategies applicable to other indole (B1671886) alkaloids.

Development of Racemic Total Synthesis Methodologiesdatapdf.comacs.orgresearchgate.netacs.org

The first total synthesis of racemic this compound was reported by Bonjoch, Sole, and Bosch, establishing a general and flexible pathway to Strychnos alkaloids with the curan (B1244514) skeleton datapdf.comacs.org. This pioneering work provided a crucial entry point into the this compound structure, utilizing a pivotal o-nitrophenyl azatricyclic ketone intermediate datapdf.com. The strategy involved several key steps, including an intramolecular Michael process for piperidine (B6355638) ring closure and reductive cyclization to form the indoline (B122111) ring datapdf.com. Subsequent refinements and detailed reporting of this synthesis provided a comprehensive roadmap for accessing (±)-Echitamidine acs.orgresearchgate.netacs.orgsynarchive.com.

A representative sequence from this work highlights several important transformations:

| Step | Transformation/Reaction | Reagents/Conditions | Yield (%) | Notes |

| 1 | Alkylation | K₂CO₃, AllylBr, Reflux | 85 | |

| 2 | Claisen Rearrangement | PhMe, 180-190 °C | 80 | |

| 3 | Ozonolysis | O₃, CH₂Cl₂, -78 °C | - | |

| 4 | Reductive Amination | NaBH₃CN, MeNH₂·HCl, MeOH | 36 | |

| 5 | Cyclization | DCE, 0 °C to Reflux | 100 | |

| 6 | Reduction | NaBH₄, MeOH, 0 °C to RT | 75 | Acetyl side chain reduction |

(Data derived from synarchive.com)

Other key steps in the racemic synthesis included Michael additions, reductive cyclizations, and various functional group manipulations to assemble the pentacyclic core datapdf.comsynarchive.com.

Achievements in Enantioselective Total Synthesis of Echitamidineresearchgate.netresearchgate.netnih.govresearchgate.netchemrxiv.orgacs.org

Significant progress has also been made in the enantioselective synthesis of this compound and related Strychnos alkaloids. Early achievements include the first enantioselective total syntheses of (-)-alstolucines A, B, and F, alongside (-)-Echitamidine and (-)-N-demethylalstogucine researchgate.netresearchgate.net. These syntheses often leverage strategies that build upon the core tetracyclic framework, incorporating methods for stereochemical control.

For instance, stereoselective reductions have played a crucial role. The stereoselective reduction of alstolucine B, a precursor obtained through various synthetic routes, has been reported to yield this compound with an 85% yield acs.org. Furthermore, the development of chiral catalysts and asymmetric methodologies, such as those involving organometallic complexes, has expanded the toolkit for accessing enantiomerically pure indole alkaloids berkeley.edubeilstein-journals.orgnih.gov. Collective asymmetric syntheses, which aim to produce multiple related natural products from common chiral intermediates, have also been explored for the Strychnos family, including this compound chemrxiv.org.

Mechanistic Insights into Key Synthetic Transformations

Understanding the mechanisms of key transformations is vital for optimizing synthetic routes and developing new strategies. Several reactions have proven particularly instrumental in the synthesis of this compound.

The intramolecular Heck reaction is a powerful carbon-carbon bond-forming process extensively utilized in the synthesis of complex cyclic structures, including the pentacyclic framework of this compound researchgate.netresearchgate.net. This palladium-catalyzed cyclization allows for the efficient construction of rings and the formation of stereocenters libretexts.orgchim.itorganicreactions.org. In the context of this compound synthesis, the intramolecular Heck reaction, notably as applied by Rawal, has been crucial for securing the pentacyclic framework common to many Strychnos alkaloids researchgate.netresearchgate.net. Strategies have been developed to control β-hydride elimination, enabling the generation of tertiary and quaternary stereocenters, which are critical for the molecule's architecture chim.it.

Samarium diiodide (SmI₂) has emerged as a versatile and powerful single-electron reducing agent in organic synthesis, finding significant application in total synthesis endeavors researchgate.netnih.gov. Its ability to effect various C-C bond formations and selective reductions makes it valuable for complex molecule construction nih.gov. In the synthesis of this compound and its precursors, SmI₂ has been employed for reductive removal of functional groups. For example, Molander's method using SmI₂ in THF has been used for the reductive removal of O-acetate moieties, leading to key intermediates like alstolucine B and F, which can then be converted to this compound acs.org. Related reductions, such as sodium borohydride (B1222165) (NaBH₄) reduction of an acetyl side chain, have also been critical in the final stages of this compound synthesis datapdf.com.

Polonovski-Potier Reaction in Biomimetic Fragment Coupling

The Polonovski-Potier reaction, a transformation involving tertiary amine oxides and carboxylic acid anhydrides to generate iminium cations, has been recognized for its utility in biomimetic fragment coupling, particularly in alkaloid synthesis synarchive.comorganicreactions.org. This reaction, first described by Polonovski and later refined by Potier to yield iminium ions, involves the activation of the N-oxide oxygen, typically with trifluoroacetic anhydride (B1165640) (TFAA), to form a reactive iminium intermediate synarchive.comorganicreactions.org. This intermediate can then undergo further reactions, such as nucleophilic addition or cyclization, facilitating the formation of complex molecular architectures.

While direct application of the Polonovski-Potier reaction specifically for the synthesis or derivatization of this compound is not extensively detailed in the provided search results, this methodology has been employed in the synthesis of related complex indole alkaloids, such as (-)-melodinine K researchgate.netresearchgate.net. In the context of alkaloid synthesis, the Polonovski-Potier reaction has been used for biomimetic fragment coupling, where it aids in joining molecular fragments in a manner that mimics biosynthetic pathways researchgate.netresearchgate.net. For instance, in the synthesis of (-)-melodinine K, the reaction was used to couple two fragments derived from (-)-tabersonine researchgate.net. The general principle involves activating a tertiary amine N-oxide with TFAA, leading to an iminium ion that can be trapped by a nucleophile, thereby forming a new carbon-carbon bond and facilitating fragment assembly organicreactions.orgresearchgate.netresearchgate.net.

Thiophene (B33073) S,S-Dioxide Cycloaddition Cascades

Thiophene S,S-dioxides (TDOs) have emerged as versatile building blocks in organic synthesis, particularly for the construction of polycyclic frameworks through cycloaddition reactions chemrxiv.orgchemrxiv.orgcore.ac.uk. These reactions leverage the diene character of TDOs, enabling Diels-Alder type cycloadditions, often followed by cheletropic extrusion of sulfur dioxide chemrxiv.orgchemrxiv.orgcore.ac.uk. This cascade approach allows for the rapid assembly of complex carbocyclic and heterocyclic systems.

Research has demonstrated the successful application of thiophene S,S-dioxide cycloaddition cascades in the collective synthesis of Strychnos alkaloids, a class of compounds that includes this compound chemrxiv.orgchemrxiv.org. These studies highlight the modularity and conciseness of TDOs for accessing the core structures of these alkaloids chemrxiv.orgchemrxiv.org. For example, a study on the collective asymmetric synthesis of Strychnos alkaloids utilized thiophene S,S-dioxides to construct key intermediates, enabling the synthesis of several family members, including this compound chemrxiv.org. The general strategy involves reacting a tryptamine-tethered TDO with a dienophile, leading to a cascade that forms the indolizidine or related core structures characteristic of these alkaloids chemrxiv.org. The stereochemical control achievable with chiral thiophene S,S-dioxides further enhances the utility of this method for synthesizing complex natural products like this compound with high enantioselectivity chemrxiv.orgchemrxiv.org.

A representative reaction scheme for this methodology involves the cycloaddition of a thiophene S,S-dioxide with a suitable dienophile, followed by SO2 extrusion. For instance, a bicyclic thiophene S,S-dioxide was reacted with furan (B31954) to construct an indane core, a strategy applicable to natural products with similar structural motifs core.ac.uk.

Semi-synthetic Transformations from Natural Precursors

Semi-synthesis, defined as the chemical modification of compounds isolated from natural sources, offers an efficient route to novel molecules with potentially improved or distinct properties compared to their natural precursors wikipedia.orgscripps.edu. This approach is particularly valuable for complex natural products, where total synthesis can be lengthy and challenging, and where natural abundance might be limited wikipedia.orgscripps.edu.

While specific semi-synthetic transformations starting from natural precursors to yield this compound are not detailed in the provided search results, this compound itself is a naturally occurring indole alkaloid isolated from plants such as Alstonia scholaris amazonaws.comresearchgate.net. The plant Alstonia scholaris is known to contain a diversity of indole alkaloids, including this compound amazonaws.comresearchgate.net. The isolation of this compound from such natural sources provides the starting material for potential semi-synthetic modifications.

The broader field of indole alkaloid semi-synthesis involves utilizing readily available natural indole alkaloids as scaffolds for chemical modification. For example, (-)-tabersonine, another indole alkaloid, has served as a precursor in the synthesis of other complex alkaloids through various chemical transformations researchgate.netresearchgate.net. The general principle of semi-synthesis would involve isolating this compound from its natural source and then subjecting it to specific chemical reactions to introduce new functional groups, alter existing ones, or couple it with other molecular fragments. This could lead to the generation of this compound derivatives with potentially modified biological activities or physicochemical properties.

Chemical Modifications and Structure Activity Relationship Sar Investigations of Echitamidine

Synthesis and Isolation of Echitamidine Derivatives and Analogues

The chemical diversity of this compound is expanded through both natural biosynthesis in plants and targeted laboratory synthesis. Investigations into its host organisms have led to the isolation of several derivatives, providing natural templates for understanding its chemical reactivity and biological potential.

N-Oxide Derivatives (e.g., this compound-N-oxide-19-o-β-D-glucopyranoside, this compound N-oxide)

The oxidation of the tertiary nitrogen atom is a common metabolic pathway for alkaloids. In the case of this compound, N-oxide derivatives have been successfully isolated from natural sources. A significant phytochemical study of the trunk bark of Alstonia scholaris led to the isolation of this compound-N-oxide. researchgate.net In the same study, a novel and more complex glycosidic indole (B1671886) alkaloid, this compound-N-oxide-19-o-β-D-glucopyranoside, was also identified. researchgate.net The isolation of these compounds typically involves extraction from plant material followed by various chromatographic techniques to separate the complex mixture of alkaloids. Their existence highlights the biosynthetic modifications that occur in nature, adding polarity and potentially altering the pharmacokinetic profiles of the parent alkaloid.

Functionalized Analogues (e.g., Nα-formylthis compound, 12-methoxythis compound)

Further functionalization of the this compound core has yielded other natural derivatives. From the stem bark of Alstonia boonei, a related species, Nα-formylthis compound has been isolated. This analogue features a formyl group attached to the indole nitrogen, a modification that can significantly impact the electronic properties and hydrogen bonding capabilities of the indole ring system.

Structural Elucidation of Novel this compound-Related Compounds

The structural determination of new alkaloids is fundamental to understanding their chemical and biological properties. Modern spectroscopic techniques are central to this process. For novel alkaloids isolated from Alstonia species, structural elucidation is typically achieved through a combination of methods, including Mass Spectrometry (MS) to determine the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, and HMBC) to piece together the molecular framework and establish stereochemistry.

For instance, the elucidation of novel akuammiline (B1256633) alkaloids from Alstonia scholaris relies heavily on these spectroscopic methods to define their complex, caged structures. This analytical approach is essential for confirming the identity of known derivatives like this compound-N-oxide and for characterizing entirely new, related scaffolds.

Table 1: Selected this compound Derivatives and Analogues

| Compound Name | Source / Method | Key Structural Modification | Reference |

| This compound-N-oxide | Isolated from Alstonia scholaris | Oxidation of the tertiary amine to an N-oxide | researchgate.net |

| This compound-N-oxide-19-o-β-D-glucopyranoside | Isolated from Alstonia scholaris | N-oxidation and glycosylation at the C19-hydroxyl group | researchgate.net |

| Nα-formylthis compound | Isolated from Alstonia boonei | Formylation at the indole nitrogen (Nα) | |

| (±)-Echitamidine | Laboratory Total Synthesis | Parent racemic compound | wikipedia.org |

Establishing Structure-Activity Relationships

Understanding the relationship between an alkaloid's structure and its biological function (SAR) is a primary goal of medicinal chemistry. For this compound and its relatives, this involves correlating specific functional groups and stereochemical features with observed biological effects.

Correlation of Specific Structural Moieties with Modulated Biological Activities

While comprehensive SAR studies focused specifically on a wide range of this compound derivatives are limited, valuable insights can be drawn from closely related akuammiline alkaloids. A prime example is akuammicine (B1666747), which shares a core structural framework with this compound.

Recent research on semi-synthetic derivatives of akuammicine has established key SAR trends for its activity as a kappa opioid receptor (κOR) agonist. These studies revealed that modifications to the C10 position on the aryl ring of the indole nucleus dramatically influence potency. The introduction of specific substituents at this position led to a more than 200-fold improvement in κOR potency and almost complete selectivity for the κOR. This demonstrates that even minor modifications to the aromatic portion of the scaffold can profoundly enhance both the strength and specificity of the biological activity. Such findings suggest that similar positions on the this compound scaffold could be critical points for modification to tune its biological effects.

Comparative Biological Efficacy and Mechanistic Differences with Related Indole Alkaloids (e.g., Echitamine, Akuammicine)

Comparing the biological profiles of this compound with its close structural relatives, echitamine and akuammicine, reveals how subtle structural differences can lead to distinct pharmacological activities. While specific bioactivity data for the parent this compound is not extensively detailed in the literature, the activities of echitamine and akuammicine are well-documented.

Echitamine , another major alkaloid from Alstonia scholaris, has demonstrated significant cytotoxic and anti-tumour properties. nih.gov In vitro studies have shown that it induces concentration-dependent cell death in various human cancer cell lines, including HeLa, HepG2, and MCF-7. nih.gov In vivo studies using mice with Ehrlich ascites carcinoma confirmed its anti-tumour activity. nih.gov Beyond cytotoxicity, echitamine has also been investigated for other therapeutic effects, such as potential anti-cataract activity by preventing glucose-induced cataract formation in goat lenses in vitro.

Akuammicine , which is structurally related to this compound, exhibits a completely different pharmacological profile centered on the central nervous system. It is known to be an agonist of the kappa (κ) and mu (μ) opioid receptors. Its highest affinity is for the κ-opioid binding sites. This activity contrasts sharply with the cytotoxic profile of echitamine, illustrating how variations in the stereochemistry and ring structure within the broader family of monoterpenoid indole alkaloids lead to engagement with entirely different biological targets.

This comparative analysis underscores the principle that the rigid, complex architecture of these alkaloids presents distinct pharmacophores to biological systems. The specific arrangement of rings and functional groups in echitamine appears suited for interacting with pathways related to cell proliferation and survival, while the structure of akuammicine is optimized for binding to G-protein coupled opioid receptors.

Table 2: Comparative Biological Activities of Related Indole Alkaloids

| Alkaloid | Primary Biological Activity | Mechanism / Target | Reference |

| Echitamine | Cytotoxicity / Anti-tumour | Induces cell death in various cancer cell lines | nih.gov |

| Anti-cataract | Prevents glucose-induced cataract formation (in vitro) | ||

| Akuammicine | Opioid Receptor Agonism | Agonist at kappa (κ) and mu (μ) opioid receptors | |

| This compound | Biological activity not extensively characterized in available literature | Target unknown |

Preclinical Pharmacological Investigations of Echitamidine and Its Metabolites

In Vitro Mechanistic Studies at the Cellular and Molecular Level

Preclinical research into Echitamidine has focused on understanding its fundamental biological effects within cellular systems. These investigations aim to dissect its molecular interactions and downstream consequences, providing a foundation for its potential therapeutic applications.

Modulation of Cellular Proliferation and Apoptosis Induction in Neoplastic Cells

Studies suggest that this compound and related compounds exhibit antiproliferative effects on neoplastic cells. Research indicates that compounds within the curan (B1244514) family, including this compound, may exert their effects through synergistic actions that lead to the inhibition of cancer cell proliferation semanticscholar.orgontosight.ai. Furthermore, evidence points towards the induction of apoptosis, a programmed cell death pathway crucial for eliminating damaged or cancerous cells, as a key mechanism of action for this compound and similar alkaloids ontosight.aimdpi.combenthamscience.com. These findings highlight this compound's potential as an agent capable of suppressing tumor growth by both halting proliferation and triggering cell death.

Impact on DNA Integrity and Activation of DNA Damage Response Pathways

This compound has been investigated for its impact on DNA integrity. Specifically, a derivative, this compound-N-oxide-19-o-β-D-glucopyranoside (EOG), has been shown to induce molecular DNA damage in Ehrlich ascites carcinoma (EAC) cells. This damage was quantifiable through an increase in comet tail DNA and olive tail moment, indicating genotoxic effects that are dose-dependent adef.tech. The cellular response to such DNA damage involves the activation of DNA damage response (DDR) pathways, which are critical for maintaining genomic stability. These pathways coordinate processes such as cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis rndsystems.comnih.govnih.govmdpi.com. The observed DNA damage suggests that this compound may interfere with cellular processes essential for cancer cell survival and replication.

Influence on Redox Homeostasis: Glutathione (B108866) Levels and Lipid Peroxidation

The influence of this compound on cellular redox balance, specifically concerning glutathione (GSH) levels and lipid peroxidation, is an area of investigation. Some related compounds have been observed to increase lipid peroxidation, a process linked to oxidative stress adef.technih.govmdpi.com. Oxidative stress arises when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms, which include enzymes like glutathione peroxidase and non-enzymatic antioxidants such as glutathione (GSH) nih.govmdpi.comabccardiol.org. GSH plays a crucial role in maintaining cellular redox homeostasis by scavenging ROS and protecting against oxidative damage, including lipid peroxidation nih.govmdpi.comfrontiersin.org. While direct quantitative data for this compound's effect on GSH levels and lipid peroxidation are limited in the reviewed literature, the general understanding of oxidative stress pathways suggests that compounds affecting redox balance could impact cellular health and function nih.govmdpi.comabccardiol.org.

Interaction with Specific Enzymes or Receptors

This compound and related alkaloids have been explored for their potential to interact with specific biological targets, including enzymes and receptors ontosight.ai. Studies have indicated that compounds with similar structural features can inhibit certain enzymes or receptors, suggesting potential avenues for drug development ontosight.aiacs.org. For instance, this compound has been synthesized and evaluated in biochemical assays concerning efflux pumps like ABCC10 and P-glycoprotein (P-gp) acs.org. The interaction of compounds with cellular receptors and enzymes is fundamental to their pharmacological activity, influencing signal transduction, metabolic processes, and cellular functions mdpi.comumn.edu.

Immunomodulatory Properties (e.g., Suppression of NF-κB)

This compound derivatives have been associated with immunomodulatory effects, including the suppression of key inflammatory pathways. Specifically, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses, and its dysregulation is implicated in numerous diseases, including cancer dovepress.comnih.gov. Evidence suggests that certain alkaloids, including those found in Alstonia scholaris (from which this compound is derived), can impede NF-κB expression, thereby exerting anti-inflammatory effects unsri.ac.idresearchgate.net. The suppression of NF-κB is a recognized strategy for mitigating inflammation and potentially controlling cancer progression, as this transcription factor regulates genes involved in cell survival, proliferation, and metastasis nih.gov.

Effects on Cell Cycle Progression and Arrest

This compound has been observed to influence cell cycle progression, a fundamental process governing cell division. Studies have reported that this compound can induce cell cycle arrest, specifically in the S phase semanticscholar.org. Cell cycle arrest is a critical mechanism by which cells can halt their proliferation, often in response to DNA damage or other cellular stresses, providing time for repair or triggering apoptosis if the damage is irreparable rndsystems.commdpi.comnih.gov. Compounds that induce cell cycle arrest at specific phases, such as G1, S, or G2/M, are of significant interest in cancer therapy as they can effectively limit tumor growth mdpi.comfrontiersin.orgmdpi.comnih.gov.

In Vivo Animal Model Studies

Preclinical studies employing animal models have been crucial in evaluating the therapeutic potential of this compound and its derivatives. These investigations aim to understand its biological effects and mechanisms of action in a living system.

Radiosensitization in Preclinical Tumor Models

Table 1: Radiosensitization Effects of EOG in Ehrlich Ascites Carcinoma (EAC) Tumorized Mice

| EOG Dose (mg/kg) | Effect on DNA Damage (Comet Tail DNA/Olive Tail Moment) | Effect on Apoptosis | Effect on Glutathione | Effect on Lipid Peroxidation | Tumor Regression / Survival Enhancement (vs. Irradiation Alone) |

| 0-12 | Dose-dependent increase | Dose-dependent rise | Reduced | Increased | Observed (e.g., 6 mg/kg showed maximum effect) |

Anti-inflammatory Effects in Experimental Animal Models

While direct experimental data for this compound's anti-inflammatory effects in specific animal models like rat hind paw edema is limited in the provided search results, Alstonia species, which contain this compound, have been associated with anti-inflammatory properties. The root bark of Alstonia boonei, a plant from which this compound can be isolated, has been cited for its anti-inflammatory properties unilag.edu.ng. General pharmacological investigations of Alstonia scholaris, a known source of this compound, list anti-inflammatory activity among its reported biological responses stuartxchange.comresearchgate.net. However, specific in vivo studies detailing this compound's direct impact on models such as carrageenan-induced rat hind paw edema are not explicitly detailed in the retrieved information.

Antimicrobial and Antiparasitic Efficacy in Animal Models

This compound and related indole (B1671886) alkaloids from Alstonia species have shown promise in combating parasitic infections in animal models. Extracts from Alstonia boonei containing indole alkaloids, including echitamine and a mixture of this compound and 1,2-methoxythis compound, demonstrated significant activity against Trypanosoma brucei brucei (a causative agent of African trypanosomiasis) in in vitro studies, achieving 100% inhibition at 30 µg/ml ucl.ac.uk. Similarly, Alstonia macrophylla extracts exhibited inhibitory activity against Trypanosoma brucei brucei with IC50 values below 10 µg/ml nih.gov. In studies involving Plasmodium berghei in mice, which is a model for malaria, extracts from Alstonia congensis (which contains echitamine and this compound) have demonstrated antiplasmodial activity, with methanol (B129727) extracts showing 75% chemosuppression unilag.edu.ngekb.eg. Alstonia scholaris itself has also been reported to possess antiplasmodial activity researchgate.net.

Table 2: Antimicrobial and Antiparasitic Efficacy of this compound-Related Compounds/Extracts

| Parasite/Bacteria | Model | Compound/Extract | Activity/Result | Reference |

| T. b. brucei | in vitro | Indole alkaloids (incl. This compound mixture) from A. boonei | 100% inhibition at 30 µg/ml | ucl.ac.uk |

| T. b. brucei | in vitro | Extracts of Alstonia macrophylla | IC50 < 10 µg/ml | nih.gov |

| P. berghei | in vivo (mice) | Methanol extract of Alstonia congensis (contains echitamine, this compound) | 75% chemosuppression | unilag.edu.ngekb.eg |

| P. berghei | in vivo (mice) | Extracts of Alstonia scholaris | Reported antiplasmodial activity | researchgate.net |

Other Systemic Biological Responses Investigated in Animal Models

Beyond radiosensitization and antiparasitic effects, Alstonia species, the source of this compound, have been associated with a broader range of reported biological activities that may have been investigated in animal models. For instance, echitamine, an alkaloid closely related to this compound and found in Alstonia species, has been noted for its antihypertensive effects stuartxchange.com. The plant Alstonia scholaris is broadly reported to possess activities including antimicrobial, antiamoebic, antidiarrheal, antihypertensive, antimalarial, febrifuge, stimulant, hepatoprotective, immunomodulatory, anticancer, antiasthmatic, antioxidant, analgesic, anti-inflammatory, anti-fertility, anti-diabetic, and cardiotonic effects stuartxchange.comresearchgate.net. While specific in vivo animal model data for this compound related to all these broad categories are not detailed in the provided snippets, the general pharmacological profile of its plant sources indicates potential for diverse systemic biological responses.

Molecular and Cellular Targets of Echitamidine and Mechanistic Elucidation

Identification and Validation of Specific Protein Targets

Direct identification and validation of specific protein targets for Echitamidine through experimental methods like affinity chromatography or chemical proteomics are not extensively detailed in the available literature. However, its effects are understood to be mediated through the modulation of broader signaling pathways. Studies suggest that this compound and related indole (B1671886) alkaloids can target pathways involving NF-κB, the p53 cascade, TNF-α, Fas/FasL, and TRAIL, thereby influencing cellular responses, particularly apoptosis adef.tech. While specific protein interactions are yet to be fully characterized, these pathways represent key areas where this compound exerts its influence. Biochemical analyses have focused on its stability and interactions with biological macromolecules, which are crucial for understanding its metabolic fate and potential formulation for therapeutic use ontosight.ai.

Dissection of Downstream Signaling Pathway Modulations

This compound and its derivatives have demonstrated significant effects on several crucial cellular signaling pathways, predominantly those involved in the induction of apoptosis and the regulation of cell death.

Apoptosis and Caspase Activation: this compound-N-Oxide-19-o-β-D-Glucopyranoside (EOG), a compound containing this compound, has been shown to induce apoptosis in cancer cells in a dose-dependent manner adef.tech. Caspases are a family of cysteine proteases that play a central role in executing apoptosis youtube.comnih.govnih.gov. EOG's ability to induce apoptosis is linked to the activation of caspases, suggesting that this compound contributes to programmed cell death through this mechanism adef.tech. Furthermore, studies on Alstonia scholaris leaf extracts, which include this compound, have shown a reduction in anti-apoptotic proteins like Bcl-2 and pro-caspase-8, coupled with an increase in cleaved caspase-8, a key executioner caspase, thus promoting apoptosis in cancer cells nih.gov.

p53 Pathway: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis in response to cellular stress and DNA damage. Research indicates that this compound and other indole alkaloids can target the p53 cascade adef.tech. EOG treatment has been associated with elevated p53 expression, alongside other signaling molecules, which is considered a plausible mechanism contributing to cancer cell death adef.tech. The c-Jun N-terminal kinase (JNK) pathway, which can be activated by this compound, is also known to promote apoptosis, in part, through the activation of p53 wikipedia.org.

c-JUN/JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade activated by various cellular stresses, including DNA damage, inflammatory cytokines, and environmental stressors openrheumatologyjournal.commdpi.comnih.gov. Studies on EOG have indicated that its treatment leads to elevated expression of c-JUN and JNK, suggesting their involvement in this compound's mechanism of action and contribution to cell death adef.tech. JNK activation is known to regulate transcription factors like c-Jun, influencing genes involved in cell survival, proliferation, and apoptosis wikipedia.orgopenrheumatologyjournal.comnih.gov. Furthermore, TNF-α signaling can activate JNK pathways thermofisher.commdpi.com.

TNF-α, Fas/FasL, and TRAIL Pathways: this compound and related indole alkaloids are implicated in targeting the TNF-α, Fas/FasL, and TRAIL pathways, which are well-established extrinsic pathways for apoptosis induction adef.technih.govnih.gov. EOG treatment has been associated with elevated expression of TNF-α, Fas/FasL, and TRAIL, supporting their role in this compound-mediated cell death adef.tech. The Fas/FasL system initiates apoptosis upon ligand binding, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation oatext.comthermofisher.comfrontiersin.orgatlasgeneticsoncology.org. Similarly, TRAIL triggers apoptosis through a caspase-dependent extrinsic pathway nih.govnih.gov. TNF-α signaling also plays a significant role in apoptosis and inflammatory responses thermofisher.commdpi.com.

Summary of Pathway Modulations by this compound/EOG:

| Pathway/Molecule | Observed Effect of this compound/EOG | Role in Cell Fate | Reference |

| Apoptosis | Induction | Cell death | adef.tech |

| Caspases | Activation | Cell death | adef.techyoutube.comnih.govnih.govnih.govnih.gov |

| p53 | Elevated expression | Cell cycle arrest, apoptosis | adef.tech |

| c-JUN/JNK | Elevated expression | Apoptosis, stress response | adef.techwikipedia.orgopenrheumatologyjournal.commdpi.comnih.gov |

| TNF-α | Elevated expression | Apoptosis, inflammation | adef.techthermofisher.commdpi.com |

| Fas/FasL | Elevated expression | Apoptosis | adef.technih.govoatext.comthermofisher.comfrontiersin.orgatlasgeneticsoncology.org |

| TRAIL | Elevated expression | Apoptosis | adef.technih.govnih.gov |

Biophysical Studies of this compound's Interaction with Biological Macromolecules

Specific experimental biophysical studies detailing this compound's direct interactions with biological macromolecules, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are not extensively reported in the reviewed literature. While biochemical analyses are acknowledged as important for understanding this compound's stability, metabolism, and interactions with macromolecules ontosight.ai, detailed findings from such studies are not provided. Computational studies, such as molecular docking, have explored the interaction of this compound with the TGR5 receptor in the context of diabetes, yielding binding energy scores isnff-jfb.com. However, these are specific to a particular receptor and context, rather than general biophysical characterization of its interaction with a broad range of biological macromolecules relevant to its anticancer mechanisms.

Compound List:

this compound

this compound-N-Oxide-19-o-β-D-Glucopyranoside (EOG)

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

p53 (Tumor protein p53)

TNF-α (Tumor Necrosis Factor-alpha)

Fas (Fas receptor, also known as CD95 or Apo-1)

FasL (Fas Ligand, also known as CD95L or Apo-1L)

TRAIL (TNF-Related Apoptosis-Inducing Ligand)

Caspases (e.g., Caspase-8, Caspase-3)

JNK (c-Jun N-terminal Kinase)

c-Jun (Jun protein)

Bcl-2 (B-cell lymphoma 2)

Bax (BCL2-associated X protein)

DISC (Death-Inducing Signaling Complex)

TGR5 (Takeda G protein-coupled receptor 5)

Advanced Analytical and Spectroscopic Characterization of Echitamidine

Application of Advanced Spectroscopic Techniques for Structural Elucidation.

Modern spectroscopic methods are indispensable for confirming the complex architecture of Echitamidine. Through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, a detailed portrait of its chemical identity is achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments are crucial for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of a related compound, echimidine, reveals characteristic signals for various protons within the molecule. For instance, a quartet olefinic proton can be observed at δH 6.09 (1H, q, J = 7.2, H-3′′), which is coupled to a doublet methyl group at δH 1.91 (3H, d, J = 7.2, H-4′′), indicative of an angeloyl moiety researchgate.net. Such specific couplings and chemical shifts are instrumental in piecing together the molecular structure.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The chemical shifts of these signals are indicative of the local electronic environment of each carbon. For example, in related pyrrolizidine alkaloids, carbonyl carbons of ester groups typically resonate in the downfield region of the spectrum researchgate.net.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between atoms.

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the spin system sdsu.edu.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of C-H single bonds sdsu.edu.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule and assigning quaternary carbons sdsu.edu. The analysis of HMBC correlations is particularly powerful in assembling the complete molecular structure from its constituent parts.

| Technique | Observed Correlations/Data | Significance in Structural Elucidation |

|---|---|---|

| ¹H-NMR | Chemical shifts (δ), coupling constants (J), and signal multiplicities for all protons. | Provides information on the electronic environment and neighboring protons for each hydrogen atom. |

| ¹³C-NMR | Chemical shifts (δ) for each unique carbon atom. | Directly maps the carbon skeleton of the molecule. |

| COSY | Cross-peaks indicating ¹H-¹H spin-spin coupling. | Establishes proton connectivity within molecular fragments. |

| HSQC | Cross-peaks showing direct ¹H-¹³C correlations. | Assigns protons to their directly attached carbon atoms. |

| HMBC | Cross-peaks indicating long-range ¹H-¹³C correlations (2-3 bonds). | Connects different spin systems and assigns quaternary carbons, completing the structural puzzle. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule, [M+H]⁺.

The high-resolution mass spectrum of this compound provides its exact mass, allowing for the determination of its molecular formula, C₂₀H₂₄N₂O₃. Experimental data shows a precursor ion at an m/z of 341.186, corresponding to the [M+H]⁺ adduct.

Tandem mass spectrometry (MS/MS) experiments, where the precursor ion is fragmented, provide valuable structural information. The fragmentation of the [M+H]⁺ ion of this compound results in several characteristic product ions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Plausible Neutral Loss/Fragment Structure |

|---|---|---|---|

| 341.186 | 323.176331 | 100 | Loss of H₂O |

| 324.180145 | 33.18 | Isotopic peak of m/z 323 | |

| 168.080414 | 21.72 | Further fragmentation of the indole (B1671886) moiety | |

| 167.073441 | 19.08 | Further fragmentation of the indole moiety | |

| 180.081253 | 15.20 | Fragmentation involving the ethylidene side chain |

The analysis of these fragmentation pathways can help to confirm the presence of specific structural motifs within the this compound molecule.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

UV-Vis and IR spectroscopy provide complementary information regarding the chromophores and functional groups present in this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption maxima (λmax) that are indicative of its indole chromophore. The extent of conjugation within the molecule influences the position of these absorption bands. Typically, indole alkaloids exhibit characteristic absorptions in the UV region.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of specific functional groups through their characteristic vibrational frequencies. Key absorptions would be expected for the following functional groups:

O-H stretching: A broad band in the region of 3550-3200 cm⁻¹ would indicate the presence of the hydroxyl group.

N-H stretching: A band in the region of 3500-3300 cm⁻¹ would be characteristic of the indole N-H group.

C-H stretching: Absorptions just below 3000 cm⁻¹ are typical for sp³ C-H bonds, while those above 3000 cm⁻¹ can indicate aromatic and vinylic C-H bonds.

C=O stretching: A strong absorption in the range of 1750-1735 cm⁻¹ is expected for the ester carbonyl group.

C=C stretching: Bands in the 1600-1475 cm⁻¹ region are characteristic of the aromatic ring.

C-O stretching: Absorptions in the 1300-1000 cm⁻¹ range would correspond to the C-O bonds of the ester and alcohol functional groups.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

|---|---|

| O-H (Alcohol) | 3550 - 3200 (broad) |

| N-H (Indole) | 3500 - 3300 |

| C-H (sp³, aromatic, vinylic) | 3100 - 2850 |

| C=O (Ester) | 1750 - 1735 (strong) |

| C=C (Aromatic) | 1600 - 1475 |

| C-O (Ester, Alcohol) | 1300 - 1000 |

Integration of Chromatographic and Spectrometric Coupling Techniques

For the analysis of this compound in complex mixtures, such as plant extracts, the coupling of chromatographic separation techniques with spectrometric detection is essential. High-performance liquid chromatography (HPLC) is the most common separation method employed.

HPLC coupled with Diode Array Detection (HPLC-DAD): This technique allows for the separation of this compound from other components in a mixture, with the DAD providing UV-Vis spectra of the eluting peaks. This is useful for peak identification and purity assessment by comparing the obtained spectrum with that of a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for the analysis of this compound. LC-MS allows for the determination of the molecular weight of the compound corresponding to a specific chromatographic peak. LC-MS/MS further enhances selectivity and provides structural information through the fragmentation of the parent ion, aiding in the confident identification of this compound in complex matrices.

Method Validation for Quantitative Analysis of this compound in Research Matrices

To ensure the reliability and accuracy of quantitative data, any analytical method for the determination of this compound must be thoroughly validated. The validation process typically assesses the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by constructing a calibration curve and determining the correlation coefficient (r²), which should ideally be close to 1.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts or equipment.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage recovery is calculated.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

| Precision (RSD) | Typically ≤ 2-3% for intra-day and ≤ 5% for inter-day |

| Accuracy (% Recovery) | Typically within 98-102% |

| Specificity | No interference from blank and other components at the retention time of the analyte. |

| Robustness | RSD of results should be within acceptable limits after minor changes in method parameters. |

Future Research Trajectories and Unanswered Questions in Echitamidine Research

Exploration of Novel Preclinical Biological Activities and Therapeutic Potential

The documented biological activities of echitamidine and its structural relatives within the Alstonia family of alkaloids provide a fertile ground for the exploration of new therapeutic applications. amazonaws.comjournaljpri.comresearchgate.netplantsjournal.com Historically, alkaloids from Alstonia scholaris have been used in traditional medicine for a variety of ailments, suggesting a broad spectrum of bioactivity. amazonaws.comjournaljpri.comresearchgate.netplantsjournal.com Future preclinical research should systematically investigate the potential of this compound in therapeutic areas beyond its known effects.

Given the structural complexity of this compound, it is plausible that it interacts with multiple cellular targets, a concept known as polypharmacology. This opens the door to investigating its efficacy in complex multifactorial diseases. For instance, many indole (B1671886) alkaloids exhibit activity on the central nervous system, and therefore, the potential of this compound in neurodegenerative diseases or as a modulator of neurological pathways warrants investigation. nih.gov Furthermore, the anticancer, anti-inflammatory, and antimicrobial properties observed in crude extracts and isolated alkaloids from Alstonia species suggest that this compound could serve as a scaffold for the development of novel agents in these areas. mdpi.comnih.govmdpi.com A comprehensive screening of this compound against a wide panel of cancer cell lines, pathogens, and inflammatory markers could unveil previously unknown therapeutic potentials.

| Alkaloid from Alstonia species | Reported Biological Activities |

| Echitamine | Antimalarial, Anti-inflammatory, Analgesic |

| Akuammicine (B1666747) | Hypotensive, Skeletal muscle relaxant |

| Villalstonine | Anticancer, Antimalarial |

| Alstonine | Antipsychotic, Anxiolytic |

| Reserpine (from related Apocynaceae) | Antihypertensive, Antipsychotic |

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

The chemical synthesis of complex natural products like this compound is a significant challenge, but it also offers the opportunity to create novel analogues with improved pharmacological properties. nih.govnih.govresearchgate.net Future research in this area will focus on the rational design and synthesis of next-generation this compound derivatives with enhanced target specificity and reduced off-target effects. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. mdpi.com By systematically modifying the this compound scaffold, medicinal chemists can identify the key functional groups and stereochemical features responsible for its biological activity. rsc.orgresearchgate.net

Strategies for creating these next-generation analogues could include:

Scaffold Modification: Altering the core ring structure of this compound to explore new chemical space and potentially discover novel biological activities. nih.gov

Functional Group Interconversion: Modifying existing functional groups, such as hydroxyl or ester moieties, to fine-tune the molecule's polarity, solubility, and binding interactions.

Stereochemical Diversification: Synthesizing stereoisomers of this compound to investigate the impact of stereochemistry on target binding and biological activity.

Computational modeling and structure-based drug design will be invaluable tools in guiding the synthesis of these analogues, allowing for the in silico prediction of their binding affinities and potential off-target interactions. nih.gov The development of a robust and flexible synthetic route to the this compound core will be essential to enable the rapid generation of a library of analogues for biological screening. nih.govnih.govresearchgate.net

Deeper Mechanistic Insights into Cellular and Molecular Interactions

While this compound has been reported to possess adrenergic blocking activity, the precise molecular details of this interaction, as well as its effects on other cellular pathways, remain largely uncharacterized. wikipedia.orgnih.govhawaii.eduyoutube.com Future research must employ advanced biochemical and cell-based assays to gain a deeper understanding of its mechanism of action. A key unanswered question is the direct molecular target(s) of this compound.

Modern chemical proteomics approaches offer powerful tools for the unbiased identification of protein targets of small molecules in a cellular context. rsc.orgcancerbiomed.orgresearchgate.netrsc.orgnih.gov Techniques such as affinity-based protein profiling and thermal shift assays could be employed to identify the specific proteins that this compound binds to within the cell. Once the direct target(s) are identified, subsequent studies can focus on elucidating how this binding event modulates the protein's function and downstream signaling pathways. For example, if this compound is confirmed to bind to an adrenergic receptor, further studies could investigate its binding kinetics, whether it acts as a competitive or non-competitive antagonist, and its effects on receptor downstream signaling, such as G-protein activation and second messenger production. wikipedia.orgnih.gov Understanding these molecular interactions at a detailed level is crucial for both explaining its observed biological effects and for the rational design of more potent and specific analogues. nih.govmdpi.com

Advanced Investigations into Biosynthetic Regulation and Pathway Engineering

This compound is a product of the complex monoterpenoid indole alkaloid (MIA) biosynthetic pathway in plants like Alstonia scholaris. nih.gov While significant progress has been made in elucidating the early steps of this pathway, many of the downstream enzymatic reactions leading to the vast diversity of MIAs, including this compound, are still unknown. nih.gov Future research in this area will focus on identifying and characterizing the specific enzymes and genes involved in this compound biosynthesis. This will likely involve a combination of transcriptomics, proteomics, and metabolomics approaches to identify candidate genes, followed by in vitro and in vivo characterization of the corresponding enzymes.

A deeper understanding of the biosynthetic pathway will not only provide fundamental insights into plant biochemistry but also open up exciting possibilities for metabolic engineering. nih.govresearchgate.nettwistbioscience.com By introducing the genes for the this compound biosynthetic pathway into a microbial host such as yeast (Saccharomyces cerevisiae), it may be possible to develop a sustainable and scalable fermentation-based production platform for this compound and its precursors. nih.govtwistbioscience.com This would overcome the limitations of relying on the extraction from plant sources, which can be slow, low-yielding, and subject to environmental variability. Furthermore, pathway engineering could be used to produce novel, "unnatural" this compound analogues by introducing engineered enzymes with altered substrate specificities into the heterologous host.

| Enzyme | Function in Monoterpenoid Indole Alkaloid Biosynthesis |

| Tryptophan decarboxylase (TDC) | Converts tryptophan to tryptamine (B22526) |

| Strictosidine (B192452) synthase (STR) | Condenses tryptamine and secologanin (B1681713) to form strictosidine |

| Strictosidine β-D-glucosidase (SGD) | Hydrolyzes strictosidine to its aglycone |

| Geissoschizine synthase (GS) | Converts strictosidine aglycone to geissoschizine |

| Sarpagan bridge enzyme (SBE) | Catalyzes a key cyclization step towards sarpagine-type alkaloids |

Q & A

Q. What are the standard laboratory protocols for synthesizing Echitamidine, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is synthesized via reduction using sodium borohydride (NaBH₄) in methanol with sodium ethoxide, followed by purification via flash column chromatography (MeOH/CH₂Cl₂ gradient). Key steps include:

- Reaction initiation at 0°C with subsequent stirring at room temperature for 1 hour.

- Termination with saturated NaHCO₃ and extraction with CH₂Cl₂.

- Detailed documentation of solvent ratios, temperature, and purification parameters to ensure reproducibility .

Researchers should adhere to journal guidelines for experimental sections, including supplementary materials for extended datasets (e.g., NMR raw data) to enable replication .

Q. Which spectroscopic and analytical techniques are essential for validating this compound’s structural identity and purity?

- Methodological Answer :

- 1H and 13C NMR : Critical for confirming structural integrity by matching chemical shifts to literature values (e.g., 1H NMR signals at δ 8.64, 4.46; 13C signals at δ 172.5, 168.8) .

- Optical Rotation : Measure [α]D values to assess enantiomeric purity, though discrepancies with literature may require recalibration of instruments or re-evaluation of synthetic conditions .

- Mass Spectrometry (MS) and Infrared (IR) Spectroscopy : Complementary tools for verifying molecular weight and functional groups.

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies using controlled temperature/humidity chambers (e.g., ICH guidelines).

- Monitor degradation via HPLC or TLC at intervals, comparing against freshly synthesized batches.

- Document environmental variables (light exposure, pH) systematically to isolate degradation pathways .

Advanced Research Questions

Q. How can contradictions between observed optical rotation values and literature data be resolved in this compound studies?

- Methodological Answer : Discrepancies (e.g., [α]²⁰D = -509 vs. literature [α]¹⁶D = -515) may arise from:

- Purity Issues : Re-crystallize the compound and re-analyze via HPLC.

- Measurement Variability : Standardize solvent, temperature, and instrument calibration.

- Stereochemical Anomalies : Verify synthetic pathway for unintended epimerization using 2D NMR (e.g., NOESY) .

Publish full experimental conditions to enable cross-study comparisons .

Q. What strategies are recommended for comparative analysis of this compound’s bioactivity across divergent studies?

- Methodological Answer :

- Meta-Analysis Framework : Normalize bioassay data (e.g., IC₅₀ values) using standardized units and controls.

- Statistical Harmonization : Apply multivariate regression to account for variables like cell lines, solvent carriers, or incubation times.

- Data Transparency : Share raw datasets in repositories (e.g., Zenodo) and cite conflicting results to highlight knowledge gaps .

Q. How can researchers optimize synthetic yield and minimize byproduct formation in this compound production?

- Methodological Answer :

- Reaction Kinetic Studies : Use in-situ monitoring (e.g., FTIR) to identify intermediate phases.

- Catalyst Screening : Test alternatives to NaBH₄ (e.g., LiAlH₄) under inert atmospheres.

- Byproduct Characterization : Employ LC-MS to detect impurities and refine purification protocols .

Q. What are best practices for integrating this compound’s NMR data into computational models (e.g., molecular docking)?